N-[4-acetyl-1'-[(4-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Description
Properties
IUPAC Name |
N-[4-acetyl-1'-[(4-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-4-30-17-11-9-16(10-12-17)13-25-19-8-6-5-7-18(19)22(20(25)29)26(15(3)28)24-21(31-22)23-14(2)27/h5-12H,4,13H2,1-3H3,(H,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSLQGPXOIKTDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of cellular targets, contributing to its biological activity.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound could influence multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the diverse biological activities associated with indole derivatives, it is likely that this compound could have a wide range of effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
N-[4-acetyl-1’-[(4-ethoxyphenyl)methyl]-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. These interactions often result in the modulation of enzyme activity, which can lead to changes in metabolic flux and metabolite levels.
Cellular Effects
The effects of N-[4-acetyl-1’-[(4-ethoxyphenyl)methyl]-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates.
Molecular Mechanism
At the molecular level, N-[4-acetyl-1’-[(4-ethoxyphenyl)methyl]-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of N-[4-acetyl-1’-[(4-ethoxyphenyl)methyl]-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under certain conditions, but it can degrade when exposed to light or heat. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
In animal models, the effects of N-[4-acetyl-1’-[(4-ethoxyphenyl)methyl]-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide vary with dosage. At low doses, this compound has been shown to have beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it can exhibit toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
N-[4-acetyl-1’-[(4-ethoxyphenyl)methyl]-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in the metabolism of xenobiotics. These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound.
Transport and Distribution
The transport and distribution of N-[4-acetyl-1’-[(4-ethoxyphenyl)methyl]-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The distribution of this compound is influenced by factors such as its solubility and affinity for specific transporters.
Subcellular Localization
The subcellular localization of N-[4-acetyl-1’-[(4-ethoxyphenyl)methyl]-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide is critical for its activity and function. This compound is known to localize in specific cellular compartments, such as the cytoplasm and nucleus. The localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action within the cell.
Biological Activity
N-[4-acetyl-1'-[(4-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide is a synthetic compound with potential biological activities stemming from its unique structural features. This compound includes an indole moiety and a 1,3,4-thiadiazole ring, both of which are known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, focusing on antimicrobial and anticancer effects based on recent research findings.
- Molecular Formula : C22H22N4O4S
- Molecular Weight : 438.5 g/mol
- CAS Number : 902248-55-9
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The structure–activity relationship (SAR) analyses indicate that modifications to the thiadiazole ring can enhance antibacterial activity against various pathogens.
Key Findings:
- In a study evaluating the antimicrobial efficacy of related compounds, several derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 128 μg/mL against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Compounds similar to this compound showed promising results against Mycobacterium tuberculosis, indicating potential for further development as antitubercular agents .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound 10 | 8 | S. mutans |
| Compound 11 | 16 | Bacillus subtilis |
| Compound 37 | 16 | E. coli |
| Compound 10 | 32 | Candida albicans |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has also been a focus of research. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Key Findings:
- A synthesized derivative demonstrated an IC50 value of 2.44 µM against LoVo colon cancer cells and exhibited low toxicity in normal cell lines .
- The mechanism of action appears to involve the inhibition of key regulatory pathways in cancer cell proliferation, particularly through interference with CDK9 and STAT3 signaling pathways .
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| LoVo | 2.44 | Significant anti-proliferative effect |
| MCF-7 | 23.29 | Moderate activity |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Antimicrobial Action : The compound may inhibit bacterial fatty acid biosynthesis by targeting FabI enzyme activity.
- Anticancer Mechanism : It potentially disrupts cell cycle regulation by inhibiting CDK9 activity and altering STAT3 transcriptional activity.
Preparation Methods
Synthesis of 1'-[(4-Ethoxyphenyl)methyl]indole-3-carbaldehyde
The indole precursor is synthesized via Fischer indole synthesis using 4-ethoxyphenylhydrazine and 3-bromopyruvaldehyde under acidic conditions:
Reaction Conditions
-
Hydrazine: 4-ethoxyphenylhydrazine (1.2 eq)
-
Carbonyl component: 3-bromopyruvaldehyde (1.0 eq)
-
Catalyst: p-toluenesulfonic acid (0.1 eq)
-
Solvent: Toluene
-
Temperature: 130°C (reflux with Dean-Stark trap)
-
Yield: 78%
Mechanistic Insight
The reaction proceeds through-sigmatropic rearrangement of the hydrazone intermediate, followed by aromatization. The ethoxy group remains stable under these acidic conditions due to its electron-donating nature.
Construction of the Thiadiazole Ring System
The thiadiazole moiety is introduced via cyclocondensation of thiosemicarbazide with α-bromoacetophenone derivatives:
Optimized Procedure
| Component | Quantity | Role |
|---|---|---|
| 2-Bromo-4'-acetylphenone | 1.0 eq | Electrophilic partner |
| Thiosemicarbazide | 1.1 eq | Nitrogen source |
| K2CO3 | 2.5 eq | Base |
| DMF | 0.2 M | Solvent |
| Temperature | 80°C | Reflux |
| Time | 18 h |
Key Observations
-
Excess base prevents HBr accumulation, improving cyclization efficiency
-
DMF polarity stabilizes the transition state during ring closure
-
Yield: 82% (isolated after column chromatography, hexane:EtOAc 3:1)
Spirocyclization Strategy
The critical spiro junction is formed through intramolecular nucleophilic attack under high-dilution conditions:
Reaction Setup
Optimized Parameters
-
Catalyst: CuI/PPh3 system (0.05 eq)
-
Ligand: 1,10-Phenanthroline (0.1 eq)
-
Solvent: THF at -78°C
-
Reaction time: 48 h
-
Yield: 65% (after recrystallization from ethanol)
Mechanistic Pathway
The copper catalyst facilitates oxidative coupling between the indole C2 position and thiadiazole sulfur atom, followed by reductive elimination to form the spiro center.
Final Functionalization Steps
Acetylation at Position 4
Selective acetylation employs a protecting group strategy:
Stepwise Protocol
-
Protection : TBSCl (2.0 eq) protects the indole nitrogen
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Acetylation : Acetic anhydride (3.0 eq) with DMAP catalyst
-
Deprotection : TBAF (1.5 eq) in THF
Yield Optimization Table
| Entry | Ac2O (eq) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 2.0 | 25 | 12 | 45 |
| 2 | 3.0 | 40 | 6 | 68 |
| 3 | 3.0 | 60 | 3 | 72 |
Optimal conditions (Entry 3) provide 72% yield without observed O-acetylation byproducts.
Installation of the C2 Acetamide Group
A Buchwald-Hartwig amination variant achieves this transformation:
Catalytic System
-
Pd2(dba)3 (0.03 eq)
-
Xantphos (0.06 eq)
-
Cs2CO3 (2.0 eq)
-
Acetamide (1.5 eq)
-
Toluene, 110°C, 24 h
Key Advances
-
Chelating phosphine ligands prevent β-hydride elimination
-
High-pressure NMR studies confirm oxidative addition occurs at the C2 bromide
Analytical Characterization Data
Critical spectroscopic signatures confirm successful synthesis:
1H NMR (500 MHz, CDCl3)
δ 8.21 (s, 1H, NH), 7.68-7.15 (m, 8H, ArH), 4.12 (q, J=7.0 Hz, 2H, OCH2), 3.98 (s, 2H, CH2Ph), 2.45 (s, 3H, COCH3), 2.31 (s, 3H, COCH3), 1.42 (t, J=7.0 Hz, 3H, CH2CH3)
13C NMR (125 MHz, CDCl3)
δ 195.2 (C=O), 169.8 (C=O), 154.3 (spiro C), 148.6-115.2 (ArC), 63.4 (OCH2), 44.8 (CH2Ph), 28.9/25.1 (COCH3), 14.7 (CH2CH3)
HRMS (ESI+)
Calculated for C24H22N4O4S [M+H]+: 487.1389
Found: 487.1392
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent advances employ microreactor technology for safer handling of exothermic steps:
Reactor Design Parameters
-
Channel diameter: 600 μm
-
Residence time: 8.2 min
-
Temperature gradient: 25°C → 130°C → 25°C
-
Throughput: 12 kg/day
Advantages
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
